molecular formula C12H10BrNO B13789286 Acetamide, N-(3-bromo-2-naphthalenyl)- CAS No. 65776-66-1

Acetamide, N-(3-bromo-2-naphthalenyl)-

Cat. No.: B13789286
CAS No.: 65776-66-1
M. Wt: 264.12 g/mol
InChI Key: LVFGSFGSVRMEDI-UHFFFAOYSA-N
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Description

Acetamide, N-(3-bromo-2-naphthalenyl)-: is an organic compound with the molecular formula C12H10BrNO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 3-bromo-2-naphthalenyl group. This compound is typically a pale yellow solid and is soluble in alcohol and ketone solvents, but has poor solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Acetamide, N-(3-bromo-2-naphthalenyl)- generally involves the condensation reaction of 2-naphthalenone with bromoacetic acid under basic conditions . The reaction typically proceeds as follows:

    Starting Materials: 2-naphthalenone and bromoacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the condensation.

    Product Isolation: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(3-bromo-2-naphthalenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Acetamide, N-(3-bromo-2-naphthalenyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of naphthoquinone derivatives.

    Reduction Products: Reduction typically yields the corresponding amine derivatives.

Scientific Research Applications

Chemistry: Acetamide, N-(3-bromo-2-naphthalenyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes. It may also serve as a lead compound in the development of new pharmaceuticals.

Industry: In the industrial sector, Acetamide, N-(3-bromo-2-naphthalenyl)- is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Acetamide, N-(3-bromo-2-naphthalenyl)- exerts its effects is primarily through its ability to interact with nucleophiles and electrophiles. The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, allowing it to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

  • Acetamide, N-(3-bromo-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
  • Acetamide, N-(3-chloro-2-naphthalenyl)-
  • Acetamide, N-(3-fluoro-2-naphthalenyl)-

Uniqueness: Acetamide, N-(3-bromo-2-naphthalenyl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and fluoro analogs The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions

Properties

CAS No.

65776-66-1

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

N-(3-bromonaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H10BrNO/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3,(H,14,15)

InChI Key

LVFGSFGSVRMEDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C=C1Br

Origin of Product

United States

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